Product packaging for Tridecanoyl chloride(Cat. No.:CAS No. 17746-06-4)

Tridecanoyl chloride

Cat. No.: B093126
CAS No.: 17746-06-4
M. Wt: 232.79 g/mol
InChI Key: FJRPWCNFWGBGOF-UHFFFAOYSA-N
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Description

Contextualizing Aliphatic Acyl Chlorides in Modern Chemical Synthesis

Aliphatic acyl chlorides are a class of organic compounds characterized by a -COCl functional group attached to an alkyl chain. They are highly reactive derivatives of carboxylic acids, making them valuable intermediates in a multitude of chemical reactions. ebsco.comwikipedia.org The reactivity of the acyl chloride functional group allows for nucleophilic acyl substitution reactions, enabling the formation of esters, amides, and other derivatives. ontosight.aisavemyexams.com

The synthesis of aliphatic acyl chlorides typically involves the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride. ebsco.comwikipedia.orgpressbooks.pub Thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. ebsco.com The general reactivity of acyl chlorides makes them more efficient starting materials for certain transformations compared to their less reactive carboxylic acid counterparts. savemyexams.com

Research Significance of Tridecanoyl Chloride as a Synthetic Precursor

This compound, with its 13-carbon aliphatic chain, serves as a crucial building block in the synthesis of a variety of organic molecules. Its long alkyl chain imparts lipophilic properties to the molecules it is incorporated into, which can be advantageous in various applications.

One notable application of this compound is in the synthesis of bioactive molecules. For instance, it is used as an intermediate in the synthesis of 5α-Dihydrotestosterone Tridecanoate-d3, a labeled derivative of the anabolic steroid Androstanolone. chemicalbook.comchemicalbook.com This highlights its role in creating complex, targeted molecules for research in endocrinology and related fields.

Furthermore, this compound is employed in the development of novel materials. Research has shown its use in the synthesis of 1,5-anhydro-D-glucitol and 1,5-anhydro-D-mannitol derivatives protected with fatty acids, which have potential as low-molecular-mass oil-gelling agents. nih.gov In these syntheses, tridecanoic acid is first converted to this compound using thionyl chloride, which then reacts with the sugar alcohol in the presence of pyridine (B92270). nih.gov

The reactivity of this compound also extends to the synthesis of antioxidant conjugates. It has been utilized in forming DHS-fatty acid derivatives that mimic the activity of glutathione (B108866) peroxidase, an important antioxidant enzyme. This demonstrates its utility in creating molecules with specific biological functions.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₅ClO
Molecular Weight 232.79 g/mol
Density 0.914 g/mL at 20 °C
Boiling Point 156-158 °C at 11 Torr
Refractive Index 1.447 at 20 °C
CAS Number 17746-06-4

Data sourced from references chemicalbook.comchemicalbook.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25ClO B093126 Tridecanoyl chloride CAS No. 17746-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tridecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRPWCNFWGBGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066259
Record name Tridecanoyl chloride
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Molecular Weight

232.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17746-06-4
Record name Tridecanoyl chloride
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Record name Tridecanoyl chloride
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Record name Tridecanoyl chloride
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Record name Tridecanoyl chloride
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Synthetic Methodologies for Tridecanoyl Chloride

Established Carboxylic Acid Chlorination Routes

The conversion of tridecanoic acid to its corresponding acyl chloride, tridecanoyl chloride, is most frequently accomplished through well-established chlorination methods. These routes are characterized by their reliability and straightforward application, utilizing common chlorinating agents.

Thionyl Chloride-Mediated Synthesis

The reaction of tridecanoic acid with thionyl chloride (SOCl₂) represents one of the most common and efficient methods for preparing this compound. masterorganicchemistry.com This process involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, forming a reactive chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the released chloride ion, leading to the formation of the acyl chloride. jove.com A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. chemguide.co.uk

To enhance the reaction rate, a catalyst such as pyridine (B92270) or N,N-dimethylformamide (DMF) can be employed. masterorganicchemistry.comgoogle.com The use of a solvent is also common, with options including benzene (B151609) or anhydrous dichloromethane (B109758). vulcanchem.comprepchem.com For instance, one procedure involves refluxing the reactants in anhydrous dichloromethane for three hours, achieving yields greater than 85%. vulcanchem.com Another approach uses thionyl chloride as both the reactant and the solvent, which can lead to high purity and yields exceeding 95% after distillation. google.com

Phosphorus Pentachloride-Based Methods

Phosphorus pentachloride (PCl₅) is another potent chlorinating agent used to convert carboxylic acids into acyl chlorides. chemguide.co.ukyoutube.com The reaction between tridecanoic acid and PCl₅ is typically vigorous and occurs at room temperature or with gentle heating. chemguide.co.ukyoutube.com In this reaction, the hydroxyl group of the carboxylic acid is replaced by a chlorine atom from PCl₅. youtube.com The byproducts of this transformation are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.ukchemtube3d.com

The mechanism involves the attack of the carboxylic acid on the phosphorus center of PCl₅. jove.com The formation of the highly stable phosphorus-oxygen double bond in POCl₃ is a significant driving force for this reaction. jove.comchemtube3d.com The resulting this compound must then be separated from the liquid byproduct, phosphorus oxychloride, typically through fractional distillation. chemguide.co.uk

Oxalyl Chloride Protocols

Synthesis using oxalyl chloride, (COCl)₂, is often preferred for its mild reaction conditions and the clean nature of its byproducts. wikipedia.org This method is particularly useful when the substrate contains sensitive functional groups. The reaction is typically carried out in an inert solvent, such as dichloromethane (CH₂Cl₂), and requires a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org

The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species. This reagent then activates the carboxylic acid, facilitating the nucleophilic attack by the chloride ion. The reaction proceeds smoothly at room temperature, and its completion is often indicated by the cessation of gas evolution. reddit.com The byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, which simplifies workup and purification of the this compound product. orgsyn.org

Table 1: Comparison of Established Chlorination Routes

Parameter Thionyl Chloride Phosphorus Pentachloride Oxalyl Chloride
Primary Reagent SOCl₂ PCl₅ (COCl)₂
Typical Catalyst DMF, Pyridine None DMF
Reaction Conditions Reflux (e.g., 70-80°C) vulcanchem.com Cold to moderate heating Room Temperature
Byproducts SO₂(g), HCl(g) chemguide.co.uk POCl₃(l), HCl(g) chemguide.co.uk CO(g), CO₂(g), HCl(g)
Advantages Gaseous byproducts, high yield chemguide.co.ukgoogle.com Strong reactivity Mild conditions, gaseous byproducts wikipedia.org
Disadvantages Vigorous reaction, excess reagent needed Liquid byproduct (POCl₃) requires separation chemguide.co.uk Reagent cost and sensitivity

Transition Metal-Catalyzed Synthesis of Acyl Chlorides

While classic chlorinating agents are standard, research into transition metal-catalyzed methods for synthesizing acyl chlorides is an emerging field. These advanced techniques aim to provide alternative pathways, potentially with higher selectivity or milder conditions, though they are not yet standard practice for simple substrates like tridecanoic acid.

Palladium(II) Catalyst Systems

Palladium(II) complexes have been investigated for their catalytic activity in various organic transformations. taylorandfrancis.comsigmaaldrich.com While direct, high-yield conversion of simple aliphatic carboxylic acids to acyl chlorides using palladium catalysts is not a widely established method, related transformations provide a basis for potential synthetic routes. Research has shown the formation of carboxylic acid halides from the reaction of halogens with palladium(II) acyl complexes. acs.org For example, complexes like acetylchloro(triphenylphosphine)palladium(II) can react to form acid halides. acs.org These studies suggest that a catalytic cycle involving a palladium(II) center could, in principle, facilitate the conversion of a carboxylic acid to an acyl chloride, although this remains a specialized area of research. Such catalytic systems often require specific ligands to stabilize the palladium center and facilitate the necessary oxidative addition and reductive elimination steps.

Platinum(II) Catalyst Systems

Similar to palladium, platinum(II) catalysts are known to mediate a variety of organic reactions, including C-H activation and acylation. acs.org The synthesis of carboxylic acid halides has been demonstrated through the reaction of halogens with platinum(II) acyl complexes, such as acetylchlorobis(triphenylphosphine)platinum(II). acs.org This demonstrates the chemical feasibility of forming an acyl-halide bond at a platinum center. While direct catalytic conversion of a carboxylic acid like tridecanoic acid to this compound using a platinum(II) system is not a common industrial or laboratory method, the underlying organometallic principles suggest it as a potential area for future synthetic development. msu.edu The reaction would likely proceed through a mechanism involving the activation of the carboxylic acid and subsequent reaction with a chlorine source, mediated by the platinum catalyst.

Mechanistic Investigations of Catalyzed Acyl Halide Formation

The conversion of carboxylic acids, such as tridecanoic acid, into acyl chlorides is frequently accomplished using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The mechanism of this reaction, particularly when catalyzed, has been a subject of detailed study to enhance efficiency and minimize byproducts.

A common method for synthesizing this compound involves the reaction of tridecanoic acid with thionyl chloride. nih.gov The generally accepted mechanism for this uncatalyzed reaction begins with the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. masterorganicchemistry.com This forms a chlorosulfite intermediate, which is a better leaving group than the original hydroxyl group. libretexts.orglibretexts.org Subsequently, a chloride ion, produced during the reaction, acts as a nucleophile and attacks the carbonyl carbon. libretexts.orglibretexts.org This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the chlorosulfite group and yielding the acyl chloride, sulfur dioxide, and hydrogen chloride. masterorganicchemistry.com

The use of catalysts, such as N,N-dimethylformamide (DMF), is a well-established procedure to accelerate the formation of acyl halides from carboxylic acids and thionyl chloride. acs.org The catalytic cycle is believed to involve the formation of a Vilsmeier reagent from the reaction between DMF and the chlorinating agent. rsc.org This intermediate is highly reactive and facilitates the conversion of the carboxylic acid to the acyl chloride. However, the use of DMF as a catalyst can lead to the formation of dimethylcarbamoyl chloride (DMCC) as a minor byproduct, which is a potential human carcinogen. acs.org

Mechanistic studies have also explored other catalytic systems. For instance, ferric chloride has been shown to catalyze certain organic reactions efficiently. organic-chemistry.org While not specifically detailed for this compound synthesis, the principles of Lewis acid catalysis, where the metal chloride activates the carbonyl group, are relevant. Furthermore, investigations into glycosylation reactions, which also involve the formation of reactive intermediates, have provided insights into the roles of various catalysts and reaction conditions that could be analogous to acyl chloride synthesis. nih.govumsl.edu For example, studies on the synthesis of glycosyl chlorides have highlighted the influence of catalysts like N-formylpyrrolidine (FPyr) in promoting the reaction. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. Key factors that are often manipulated include temperature, solvent, and the choice and amount of catalyst.

Temperature Control: The reaction to form acyl chlorides is often exothermic. vulcanchem.com Maintaining an optimal temperature is crucial to prevent side reactions and decomposition of the product. For instance, in related acylation reactions, lower temperatures (e.g., -5°C to 0°C) are favored to enhance selectivity, particularly in monoacylation reactions. For the synthesis of similar long-chain acyl chlorides, reflux conditions are often employed, for example at 80°C for several hours, to drive the reaction to completion, with yields reported in the range of 70-75%. vulcanchem.com

Solvent and Catalyst Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction rates. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are commonly used solvents for these types of reactions. vulcanchem.commdpi.com The addition of a base, such as pyridine or triethylamine (B128534), can act as a scavenger for the HCl produced, driving the equilibrium towards the product and preventing unwanted side reactions. libretexts.org In some cases, using a base like triethylamine in THF has led to conversions greater than 90%. vulcanchem.com The choice of catalyst, as discussed in the previous section, is also paramount. The molar ratio of the catalyst precursor to the carboxylic acid is a key parameter to optimize, with different optimal ranges for different chlorinating agents like phosgene (B1210022) versus thionyl chloride. google.com

Reaction Time and Reagent Stoichiometry: The duration of the reaction is another factor that is optimized to ensure complete conversion without leading to product degradation. Reaction times can range from a few hours to overnight, depending on the specific conditions. nih.govnih.gov The stoichiometry of the reactants, particularly the chlorinating agent, is also carefully controlled. An excess of the chlorinating agent is often used to ensure full conversion of the carboxylic acid.

Table 1: Optimization of Reaction Conditions for Acyl Chloride Synthesis

ParameterConditionOutcomeReference
Temperature -5°C to 0°CFavors monoacylation, reduces side reactions
Reflux at 80°C~70-75% yield vulcanchem.com
Solvent/Base Tetrahydrofuran (THF) with triethylamine>90% conversion vulcanchem.com
Dichloromethane (DCM) or pyridinePreferred for esterification/amidation
Catalyst N,N-dimethylformamide (DMF)Accelerates chlorodehydroxylation acs.org
Ferric chloride (FeCl₃)Efficiently catalyzes various organic reactions organic-chemistry.org

Advanced Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, the catalyst, and any byproducts. The sensitivity of acyl chlorides to moisture necessitates the use of anhydrous conditions throughout the purification process.

Distillation: Fractional distillation under reduced pressure is a primary method for purifying acyl chlorides. vulcanchem.com This technique is particularly suitable for separating compounds with different boiling points. For long-chain acyl chlorides like this compound, which may decompose at higher temperatures, vacuum distillation (e.g., at 0.1–1 mmHg) is essential to lower the boiling point and prevent thermal degradation. vulcanchem.com However, it is noted that many longer-chain carbonyl chlorides can still undergo partial decomposition even during distillation. google.comjustia.com

Chromatography: Silica gel column chromatography is a widely used purification technique in organic synthesis. nih.govnih.gov This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and elution with a mobile phase (a solvent or mixture of solvents). For the purification of this compound and its derivatives, solvent systems such as hexane/ethyl acetate (B1210297) are commonly employed. nih.gov In some instances, gel permeation chromatography has also been used for purification. mdpi.com High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are more advanced chromatographic techniques that can be used for both purification and analysis, offering higher resolution and efficiency. researchgate.netresearchgate.net

Crystallization and Other Methods: Recrystallization can be an effective method for purifying solid derivatives of this compound. nih.gov This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution. nih.gov Other purification strategies include treating the crude product with activated carbon to adsorb impurities, although this can be complex on an industrial scale. google.comjustia.com Another approach involves washing the crude product with aqueous solutions, such as saturated sodium bicarbonate, to remove acidic impurities, followed by drying of the organic phase. nih.gov Furthermore, a method has been described for purifying carbonyl chlorides by treating them with a hydrohalide of a carboxylic acid amide, followed by phase separation. google.comgoogle.com

Chemical Reactivity and Mechanistic Pathways of Tridecanoyl Chloride

Nucleophilic Acyl Substitution Reactions of Acyl Chlorides

Acyl chlorides, including tridecanoyl chloride, are among the most reactive derivatives of carboxylic acids. libretexts.orgchemistrysteps.com This heightened reactivity makes them valuable intermediates in organic synthesis for the preparation of other carbonyl-containing compounds. fiveable.me The fundamental reaction they undergo is nucleophilic acyl substitution, where a nucleophile replaces the chlorine atom. chemistrysteps.commasterorganicchemistry.com This process occurs through a characteristic two-step mechanism: addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. masterorganicchemistry.comlibretexts.org

Electrophilic Properties of the Carbonyl Carbon Center

The carbonyl carbon in this compound possesses a significant partial positive charge, rendering it highly electrophilic and susceptible to attack by nucleophiles. fiveable.meshout.education This electrophilicity arises from the inductive effect of two highly electronegative atoms bonded to it: oxygen and chlorine. chemistrystudent.comopenochem.org Both atoms strongly pull electron density away from the carbonyl carbon. chemistrystudent.comreddit.com

While the chlorine atom has lone pairs that could theoretically participate in resonance to donate electron density to the carbonyl group, this effect is minimal. openochem.org The poor overlap between the larger 3p orbital of chlorine and the 2p orbital of carbon, combined with chlorine's high electronegativity, makes it a poor resonance donor. openochem.orgyoutube.com Consequently, the inductive electron-withdrawing effect dominates, destabilizing the carbonyl group and increasing the electrophilic character of the carbonyl carbon. openochem.orglibretexts.org This makes acyl chlorides more electrophilic and reactive than other carboxylic acid derivatives like esters and amides, where resonance stabilization is more significant. libretexts.orgopenochem.org

Comparison of Electrophilicity in Carboxylic Acid Derivatives
Compound TypeDominant Electronic EffectRelative Electrophilicity of Carbonyl Carbon
Acyl Chloride Strong Inductive Withdrawal by Cl and OVery High
Anhydride (B1165640) Inductive Withdrawal by two O atoms, moderate resonanceHigh
Ester Inductive Withdrawal by O, but significant resonance donation from OR groupModerate
Amide Inductive Withdrawal by O, but strong resonance donation from NR₂ groupLow

Role of Chlorine as a Leaving Group

The success of nucleophilic acyl substitution reactions heavily relies on the ability of the substituent to depart as a stable species. In this compound, the chlorine atom functions as an excellent leaving group. byjus.com When the tetrahedral intermediate collapses, the carbon-chlorine bond breaks, and the chlorine atom departs as a chloride ion (Cl⁻). libretexts.orgshout.education

The stability of the chloride ion is a key factor. Chloride is the conjugate base of a strong acid, hydrochloric acid (HCl), which means it is a very weak base and can readily accommodate the negative charge. byjus.com The ability of the leaving group to stabilize a negative charge is a crucial determinant of the reactivity of carboxylic acid derivatives. libretexts.org Good leaving groups are typically weak bases. byjus.com In the hierarchy of carboxylic acid derivatives, the chloride ion is one of the best leaving groups, contributing to the high reactivity of acyl chlorides. byjus.com

Detailed Addition-Elimination Reaction Mechanisms

The reaction of this compound with a nucleophile is not a single-step substitution. Instead, it proceeds via a two-stage mechanism known as nucleophilic addition-elimination. libretexts.orgchemistrystudent.com

Step 2: Elimination The tetrahedral intermediate is unstable and rapidly proceeds to the next step. youtube.com The negative charge on the oxygen atom drives the reformation of the carbon-oxygen double bond. libretexts.orgshout.education As the pi bond is restored, the weakest single bond to the carbonyl carbon is broken. In this case, the carbon-chlorine bond cleaves, and the chloride ion is expelled as the leaving group. libretexts.orgshout.education If the attacking nucleophile was neutral (like an alcohol), a final deprotonation step occurs, often facilitated by the departed chloride ion or another base like pyridine (B92270), to yield the final neutral product and hydrogen chloride. youtube.comchemguide.co.uk

Reactivity with Oxygen-Centered Nucleophiles

This compound readily reacts with various oxygen-centered nucleophiles, such as alcohols and carboxylic acids. These reactions are synthetically important, leading to the formation of esters and carboxylic anhydrides, respectively. quizlet.comquizlet.com

Esterification Reactions with Alcohols: Kinetic and Thermodynamic Aspects

The reaction between this compound and an alcohol is a vigorous, often exothermic process that produces an ester and hydrogen chloride gas. libretexts.orgchemguide.co.uk This method is a highly efficient way to synthesize esters, as the reaction goes to completion and is generally much faster than the acid-catalyzed esterification of carboxylic acids. savemyexams.comchemguide.co.uk

Thermodynamic Aspects: The esterification of an acyl chloride is a thermodynamically favorable process. The reaction is essentially irreversible because the products (ester and HCl) are much more stable than the reactants. The formation of the strong H-Cl bond is a significant driving force. Unlike the reversible acid-catalyzed esterification of carboxylic acids with alcohols, this reaction does not require the removal of a product (like water) to shift the equilibrium. researchgate.netsavemyexams.com

Comparison of Esterification Methods
MethodReactantsConditionsRateReversibilityByproduct
From Acyl Chloride This compound + AlcoholOften room temp, optional base (e.g., pyridine)Very FastIrreversibleHCl
Fischer Esterification Carboxylic Acid + AlcoholAcid catalyst (e.g., H₂SO₄), heatSlowReversibleH₂O
From Anhydride Carboxylic Anhydride + AlcoholGentle warming may be neededModerateIrreversibleCarboxylic Acid

Formation of Carboxylic Anhydrides from Carboxylic Acids

This compound can react with a carboxylic acid or its conjugate base (a carboxylate salt) to form a carboxylic anhydride. chemistrysteps.comaklectures.com This reaction is a practical method for synthesizing both symmetrical and mixed (unsymmetrical) anhydrides. chemistrysteps.compressbooks.pub

The mechanism follows the general nucleophilic acyl substitution pathway. The oxygen atom of the carboxylic acid's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of this compound. youtube.com Following the formation of the tetrahedral intermediate, the chloride ion is eliminated. A subsequent deprotonation of the intermediate, often assisted by the chloride ion or an added base like pyridine, yields the anhydride and HCl. pressbooks.pubyoutube.com The use of a carboxylate salt as the nucleophile results in a faster reaction as the carboxylate is a stronger nucleophile than the neutral carboxylic acid. chemistrysteps.com

Reactivity with Nitrogen-Centered Nucleophiles

The primary reaction of this compound with nitrogen-centered nucleophiles is the formation of amides. This is a robust and widely utilized transformation in organic synthesis.

Amidation Reactions with Amines: Scope and Limitations

This compound readily reacts with primary and secondary amines to form N-substituted tridecanamides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, which is a good leaving group, and deprotonation of the nitrogen to yield the stable amide product. chemguide.co.ukchemguide.co.uk

The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether. commonorganicchemistry.com A base, often a tertiary amine like triethylamine (B128534) (TEA) or pyridine, is added to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. fishersci.co.uknih.gov The presence of a base is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic.

The scope of the amidation reaction with respect to amines is broad, encompassing a wide range of primary and secondary alkyl and aryl amines. However, some limitations exist. Sterically hindered amines may react more slowly or require more forcing conditions. Additionally, amines with other nucleophilic functional groups may lead to side reactions if not properly protected.

Below is a representative table of amidation reactions with various amines, illustrating the general conditions and expected products.

AmineProductTypical Reaction Conditions
AnilineN-PhenyltridecanamideThis compound, Aniline, Triethylamine, Dichloromethane, Room Temperature
DiethylamineN,N-DiethyltridecanamideThis compound, Diethylamine, Pyridine, Diethyl ether, 0 °C to Room Temperature
Glycine (B1666218) ethyl esterEthyl N-tridecanoylglycinateThis compound, Glycine ethyl ester, Sodium bicarbonate, Water/Dichloromethane, Room Temperature

This table represents generalized conditions for the amidation of acyl chlorides. Specific yields for reactions with this compound would require targeted experimental investigation.

Synthesis of Amide Linkages in Complex Molecular Architectures

This compound's ability to form stable amide bonds is exploited in the synthesis of more complex molecules, including bioactive lipids and modified natural products. The long alkyl chain of the tridecanoyl group can impart specific physical or biological properties to the target molecule, such as increased lipophilicity.

A notable application is in the acylation of large, polyfunctional molecules like polysaccharides. For instance, long-chain acyl chlorides, including those with more than 10 carbon atoms, have been successfully used to acylate cellulose (B213188). larodan.com This modification alters the properties of the polysaccharide, making it more soluble in organic solvents and opening avenues for its use in new materials. The reaction involves the nucleophilic attack of the hydroxyl groups of the cellulose on the carbonyl carbon of this compound, forming ester linkages, though similar principles apply for aminated polysaccharides.

Furthermore, the synthesis of N-acyl amino acids, which are a class of bioactive lipids, can be achieved using this compound. For example, the reaction of this compound with an amino acid or its ester derivative would yield an N-tridecanoyl amino acid. These lipidated amino acids are of interest in biochemical and pharmaceutical research. frontiersin.org

Other Significant Reaction Pathways in Organic Transformations

Beyond its reactions with amines, this compound participates in other important organic transformations, primarily involving other nucleophiles like alcohols and aromatic rings.

Esterification Reactions: this compound reacts readily with alcohols and phenols to form tridecanoate (B1259635) esters. Similar to amidation, this reaction is a nucleophilic acyl substitution. The reaction with simple alcohols is often vigorous. google.com The esterification of phenols with acyl chlorides is also a common method for producing phenyl esters. While phenols react slowly with carboxylic acids, their reaction with more reactive acyl chlorides proceeds more readily. libretexts.org The reaction is typically performed in the presence of a base like pyridine to scavenge the HCl byproduct.

Applications of Tridecanoyl Chloride in Advanced Chemical Synthesis

Utilization as a Key Intermediate in Complex Organic Synthesis

Tridecanoyl chloride is a pivotal intermediate in various organic synthesis pathways. Its high reactivity, attributed to the electrophilic carbonyl carbon and the labile chlorine atom, allows for efficient nucleophilic acyl substitution reactions. This property is fundamental to the creation of more complex molecules. Chemists utilize this compound to introduce a C13 alkyl chain into target structures, a common strategy for modifying the lipophilicity and, consequently, the physical and biological properties of a molecule.

The compound readily reacts with a wide range of nucleophiles, including alcohols to form esters and amines to form amides. For instance, it can be reacted with hexadec-8-en-1-ol in the presence of a base like pyridine (B92270) to synthesize hexadec-8-en-1-yl tridecanoate (B1259635). vulcanchem.com This straightforward reactivity makes it an essential tool for synthetic chemists aiming to build complex molecular architectures.

Role in Pharmaceutical Synthesis and Drug Development

In the pharmaceutical sector, this compound and its longer-chain homolog, myristoyl chloride, are employed as intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and drug delivery systems. chemimpex.comshreesulphuric.comontosight.ai The introduction of the tridecanoyl group can enhance the lipophilicity of a drug molecule, which can be a critical factor in improving its absorption, distribution, metabolism, and excretion (ADME) profile.

One documented application is its use as an intermediate in the synthesis of 5α-Dihydrotestosterone Tridecanoate-d3, a labeled derivative of the anabolic steroid Androstanolone. chemicalbook.compharmaffiliates.com Furthermore, the dual functionality of related bromo-substituted acyl chlorides, such as 13-bromo-tridecanoyl chloride, enables their use in creating complex pharmaceutical agents. vulcanchem.com The acyl chloride function allows for the introduction of lipophilic chains into structures like β-lactam antibiotics, while the terminal bromine can be used for further modifications, such as in the synthesis of anticancer agents. vulcanchem.com

Table 1: Examples of this compound in Pharmaceutical Synthesis

Application Target Molecule/System Purpose of Tridecanoyl Group
Intermediate Synthesis 5α-Dihydrotestosterone Tridecanoate-d3 Serves as a labeled derivative for research. chemicalbook.compharmaffiliates.com
Antibiotic Modification β-Lactam Derivatives Introduces a lipophilic chain. vulcanchem.com

Application in Agrochemical and Fine Chemical Production

The utility of acyl chlorides extends to the agrochemical and fine chemical industries. shreesulphuric.comnjchm.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, serving as intermediates for various sectors, including agrochemicals. toyobo-mc.jplanxess.com Phosphorus-based intermediates, for example, are crucial in manufacturing a wide range of pesticides for crop protection. excelind.co.in While specific examples detailing the direct use of this compound in large-scale agrochemical production are not as prevalent in public literature as for other acyl chlorides, its fundamental reactivity makes it a potential intermediate for creating new pesticides and other specialized organic compounds. shreesulphuric.com The introduction of a specific length fatty acid chain can influence the efficacy and environmental interaction of agrochemical products.

Integration in Materials Science for Polymer and Biopolymer Modification

This compound is a valuable reagent in materials science for modifying the properties of polymers and biopolymers. vulcanchem.comshreesulphuric.com Biopolymers, such as cellulose (B213188), starch, and chitosan (B1678972), are often hydrophilic and require modification to enhance their performance in certain applications. embrapa.brresearchgate.net The process of acylation with this compound introduces a long hydrophobic alkyl chain onto the polymer backbone.

This modification is particularly relevant for:

Bioplastics: Enhancing the properties of biodegradable polymers. Long-chain esters can act as plasticizers or be incorporated as monomers to create polyesters with specific mechanical properties. vulcanchem.com

Drug Delivery: N-acylation of chitosan with acyl chlorides like myristoyl chloride has been used to create hydrophobic matrices for controlled drug release. sigmaaldrich.com

Biocomposites: Improving the compatibility between hydrophilic biopolymers and hydrophobic polymer matrices. nanomxenes.com

A primary goal of modifying polymers with this compound is to increase their hydrophobicity. vulcanchem.com The attachment of the long C13 alkyl chain significantly reduces the material's affinity for water. This is demonstrated by an increase in the water contact angle on the material's surface. nanomxenes.com For example, the hydrophobic modification of nanocellulose can increase its contact angle, making it suitable for applications like water-resistant papers and packaging. nanomxenes.com

Beyond hydrophobicity, this modification can also improve the thermal stability of the polymer. The introduction of long alkyl chains can alter the intermolecular forces within the polymer matrix, sometimes leading to a more stable structure at higher temperatures. vulcanchem.comnanomxenes.com Research on related unsaturated esters suggests that the long alkyl chains contribute to high thermal stability, which is a desirable property for materials used in lubricants or high-temperature applications. vulcanchem.com

Synthesis of Surfactants and Emulsifying Agents

This compound is a key precursor in the synthesis of various surfactants and emulsifying agents. shreesulphuric.com Surfactants are amphiphilic molecules, containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head, that act to lower the surface tension between two liquids or between a liquid and a solid. njchm.com

The hydrophobic tridecanoyl group forms the tail of the surfactant. By reacting this compound with a hydrophilic molecule (e.g., an amine, alcohol, or sugar derivative), a surfactant is created. For example, reacting it with amine derivatives can yield cationic surfactants. vulcanchem.com These synthesized surfactants are crucial components in:

Detergents and Cleaners: For their cleaning and wetting properties. chemimpex.com

Cosmetics and Personal Care: As emulsifiers to stabilize creams and lotions. chemimpex.com

Food Industry: As emulsifying agents. chemimpex.com

Industrial Applications: In formulations for lubricants and as corrosion inhibitors. vulcanchem.comresearchgate.net

Research has shown the synthesis of novel non-ionic and cationic surfactants using acyl chlorides like tetradecanoyl chloride, a close homolog of this compound, for various applications, including the formation of nano-scale vesicles and for their cleaning and emulsifying properties. researchgate.net

Contributions to the Flavor and Fragrance Industry

In the flavor and fragrance industry, this compound serves as an intermediate for synthesizing specific flavor and fragrance compounds. chemimpex.com The esterification of alcohols with this compound can produce esters that possess unique sensory attributes. While the direct contribution of this compound itself isn't as a flavor or fragrance, its derivatives are. For instance, (R)-5-tridecylfuran-2(5H)-one, which can be synthesized using related intermediates, is used as a fragrance. lookchem.com The long alkyl chain of the tridecanoyl group contributes to the final molecule's character, influencing its volatility and scent profile.

Derivatization Strategies and Functional Group Transformations with Tridecanoyl Chloride

Synthesis of Novel Tridecanoic Acid Derivatives

Tridecanoyl chloride is a key reagent in the synthesis of various tridecanoic acid derivatives. It readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides. This reactivity is fundamental in creating novel molecules with specific biological or material properties.

For instance, this compound has been used to synthesize fatty acid conjugates of trans-3,4-dihydroxy-1-selenolane (DHS). mdpi.com In one study, (±)-trans-4-Hydroxytetrahydroselenophen-3-yl tridecanoate (B1259635) was synthesized with a 43% yield by reacting DHS with this compound in the presence of triethylamine (B128534) and N,N-dimethyl-4-aminopyridine. mdpi.com These conjugates have been investigated for their antioxidant properties, mimicking the activity of glutathione (B108866) peroxidase 4 (GPx4). mdpi.com The antioxidant capacity of these derivatives was found to be dependent on the length of the alkyl chain. mdpi.com

Another application of this compound is in the creation of oil-gelling agents. By reacting it with 1,5-anhydro-D-glucitol and 1,5-anhydro-D-mannitol, novel low-molecular-mass oil-gelling agents have been developed. jst.go.jp The synthesis involves dissolving the sugar alcohol in DMF and pyridine (B92270) and then adding this compound for a reaction at 90°C. jst.go.jp

Furthermore, this compound is an intermediate in the synthesis of N-acyl GABA derivatives, which have shown potential as neuroactive compounds. acs.org The synthesis involves the reaction of fatty acids with oxalyl chloride to produce the acid chlorides, which are then reacted with GABA. acs.org

The following table summarizes the synthesis of some novel tridecanoic acid derivatives using this compound:

DerivativeStarting MaterialsReaction ConditionsYieldReference
(±)-trans-4-Hydroxytetrahydroselenophen-3-yl tridecanoatetrans-3,4-dihydroxy-1-selenolane, this compoundTHF, triethylamine, N,N-dimethyl-4-aminopyridine, room temperature, 4h43% mdpi.com
1,5-Anhydro-D-glucitol tetratridecanoate1,5-Anhydro-D-glucitol, this compoundDMF, pyridine, 90°C, 4hNot specified jst.go.jp
1,5-Anhydro-D-mannitol tetratridecanoate1,5-Anhydro-D-mannitol, this compoundDMF, pyridine, 90°C, 5hNot specified jst.go.jp
N-Tridecanoyl GABATridecanoic acid, Oxalyl chloride, GABAAcetone/water, pH ~9.0Not specified acs.org

Myristoylation and Bioconjugation in Biomedical Research

While this compound itself is a C13 acyl chloride, the closely related myristoyl chloride (C14) is extensively studied in the context of myristoylation, a crucial lipid modification of proteins. Myristoylation involves the covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) of a protein, a process catalyzed by N-myristoyltransferase (NMT). nih.gov This modification significantly increases the hydrophobicity of the protein, facilitating its interaction with cellular membranes and influencing its localization, stability, and function. nih.gov

Enzymatic Myristoylation and its Biological Relevance

Enzymatic myristoylation is a key post-translational modification that plays a critical role in various cellular processes. nih.gov The myristoyl group, derived from myristoyl-CoA, is attached to a protein's N-terminal glycine residue. biorxiv.org This modification is essential for the proper function of numerous proteins, including those involved in signal transduction, oncogenesis, and apoptosis. scispace.comnih.gov

For example, the catalytic subunit of cAMP-dependent protein kinase (PKA-C) is myristoylated, and this modification is crucial for its efficient activation of the CFTR chloride channel. biorxiv.org Non-myristoylated PKA-C activates CFTR much less effectively. biorxiv.org The myristoyl group helps to anchor PKA-C to the membrane, bringing it in close proximity to its membrane-bound substrates. nih.gov

The biological relevance of myristoylation extends to various protein families:

Src family kinases: Myristoylation, often in conjunction with palmitoylation, targets these signaling proteins to cellular membranes. nih.gov

Gα subunits of heterotrimeric G proteins: Myristoylation is essential for their membrane association and signaling function.

HIV-1 Gag protein: Myristoylation is critical for the assembly and budding of viral particles.

Strategies for Enhancing Molecular Hydrophobicity and Membrane Interactions

The attachment of a fatty acyl chain, such as a tridecanoyl or myristoyl group, is a common strategy to increase the hydrophobicity of a molecule and promote its interaction with lipid membranes. This principle is widely exploited in drug delivery and the design of bioactive molecules.

By increasing a molecule's hydrophobicity, its ability to partition into the lipid bilayer of cell membranes is enhanced. nih.gov This can lead to improved cellular uptake and bioavailability of drugs. For instance, modifying peptides with fatty acids can enhance their membrane association and cell penetration. nih.gov Aromatic groups are also known to mediate protein-membrane association through hydrophobic effects and π-membrane interactions. nih.gov

The length of the fatty acyl chain plays a critical role in modulating these interactions. Longer chains generally lead to stronger hydrophobic interactions. mdpi.com However, an optimal balance between hydrophilicity and lipophilicity is often required for effective biological activity. mdpi.com In the case of DHS-fatty acid conjugates, the antioxidant capacity increased with the alkyl chain length, reaching a plateau with dodecanoic acid (C12) and higher fatty acids. mdpi.com

Computational simulations have provided valuable insights into the interactions between lipidated proteins and membranes. acs.org These studies have helped to characterize lipid binding sites on membrane proteins and understand how lipids can mediate protein-protein interactions within the membrane. acs.org

Glycosylation Reactions in Carbohydrate Chemistry

This compound, and more broadly, acyl chlorides, are not the primary reagents for forming glycosidic bonds. Glycosylation, the reaction that links a carbohydrate to another molecule, typically involves the activation of a glycosyl donor, which then reacts with a glycosyl acceptor. universiteitleiden.nlmasterorganicchemistry.com Common glycosyl donors include glycosyl halides (bromides and chlorides), thioglycosides, and trichloroacetimidates. universiteitleiden.nlnih.gov

While acyl chlorides like this compound are not direct glycosylating agents, they play a crucial role in the preparation of glycosyl donors and in modifying the carbohydrate backbone. For example, they are used to introduce protecting groups on the hydroxyl functions of sugars. These protecting groups are essential to control the regioselectivity and stereoselectivity of glycosylation reactions. masterorganicchemistry.com

The reactivity of glycosyl halides is influenced by the nature of the protecting groups on the sugar ring. nih.gov For instance, the presence of an acetyl group at the C-2 position can participate in the reaction to favor the formation of a 1,2-trans glycosidic linkage.

In a broader context, lipid modifications of carbohydrates are important for creating glycolipids, which have diverse biological functions. For example, a chemoenzymatic approach has been used to synthesize cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside, a glycolipid produced by Helicobacter pylori. researchgate.net This synthesis involved the regioselective enzymatic acylation of a cholesteryl glucoside with a tetradecanoyl vinyl ester. acs.org This highlights the use of fatty acyl groups in the synthesis of complex glycoconjugates, although not directly through the use of this compound in the glycosylation step itself.

Formation of Cholesteryl-Based Conjugates for Targeted Applications

Cholesterol and its derivatives are vital components of cell membranes and are increasingly utilized in the design of drug delivery systems and bioactive compounds. mdpi.com this compound can be used to synthesize cholesteryl esters, although the literature more frequently describes the use of other fatty acyl chlorides in this context. These cholesteryl-based conjugates are designed to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and cellular uptake. nih.gov

The synthesis of cholesteryl-based conjugates often involves the reaction of cholesterol with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). For example, cholesteryl 2-methoxybenzoate (B1232891) analogs have been synthesized by reacting cholesterol with 2-methoxybenzoyl chloride. mdpi.com These compounds have been evaluated for their potential as anticancer agents. mdpi.com

Another strategy involves conjugating cholesterol to other bioactive molecules. For instance, a fluorescent cholesterol conjugate incorporating a sesquiterpene lactone and a BODIPY dye has been synthesized for immunomodulatory applications and improved drug distribution in cancer cells. nih.gov

The following table provides examples of cholesteryl-based conjugates and their applications:

ConjugateSynthetic ApproachApplicationReference
Cholesteryl 2-methoxybenzoate analogsReaction of cholesterol with 2-methoxybenzoyl chloride followed by functionalization.Anticancer agents mdpi.com
Cholesterol-arginine ester (CAE)N-amidation of L-arginine ethyl ester with cholesteryl chloroformate.Cationic liposomes for drug delivery mdpi.com
Fluorescent cholesterol conjugateCuAAC reaction of propargyl cholesterol with a BODIPY dye, followed by functionalization with a sesquiterpene lactone.Immunomodulation, drug delivery in cancer cells nih.gov
Cholesteryl-6-O-tetradecanoyl-α-D-glucopyranosideRegioselective enzymatic acylation of cholesteryl α-D-glucopyranoside.Facilitating glycolipidomic profiling acs.org

Design and Synthesis of Other Bioactive Molecules

This compound is a versatile building block for the synthesis of a wide range of other bioactive molecules beyond those already discussed. Its ability to introduce a 13-carbon lipophilic tail allows for the modulation of the physicochemical properties of parent compounds, often leading to enhanced biological activity.

One notable application is the synthesis of tridecanoic acid N-carbobenzoxy-2-pyrrolidine methyl ester, an intermediate for compounds designed to enhance the percutaneous absorption of drugs. google.com This synthesis involves the reaction of this compound with N-carbobenzoxyprolinol in the presence of pyridine. google.com

Furthermore, this compound is used in the synthesis of inhibitors of bacterial biofilm formation. Novel fused spiro-4H-pyran derivatives have been synthesized and shown to exhibit potent antibacterial activity. acs.org While the specific use of this compound is not detailed in this particular study, the synthesis of related bioactive heterocyclic compounds often involves acylation steps where such reagents would be suitable.

The synthesis of bioactive natural product derivatives also represents an important application. For example, derivatives of oleanolic acid, a pentacyclic triterpene with numerous biological activities, have been synthesized to improve its therapeutic properties. mdpi.com Acylation of the hydroxyl groups of such natural products with reagents like this compound can lead to derivatives with altered solubility, bioavailability, and potency.

The following table lists some of the bioactive molecules synthesized using this compound or related acyl chlorides:

Bioactive Molecule ClassExample of SynthesisBiological ApplicationReference
Percutaneous absorption enhancersReaction of this compound with N-carbobenzoxyprolinol.Enhancing drug delivery through the skin. google.com
Antibacterial agentsSynthesis of fused spiro-4H-pyran derivatives.Inhibition of bacterial growth and biofilm formation. acs.org
AntioxidantsSynthesis of fatty acid conjugates of trans-3,4-dihydroxy-1-selenolane.Mimicking the activity of antioxidant enzymes. mdpi.com
Glycolipid antigensChemoenzymatic synthesis of cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside.Tools for studying the biological roles of carbohydrates. acs.org

Advanced Spectroscopic Characterization Techniques for Tridecanoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like tridecanoyl chloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

In the ¹H NMR spectrum of this compound, the protons on the carbon atom adjacent to the electron-withdrawing carbonyl chloride group (the α-protons) are the most deshielded of the aliphatic protons. ucalgary.calibretexts.org These protons typically appear as a triplet at approximately 2.80 ppm. rsc.org The next set of protons, on the β-carbon, are observed further upfield as a pentet around 1.63 ppm. rsc.org The bulk of the methylene (B1212753) protons in the long alkyl chain (-(CH₂)₉-) overlap to form a broad multiplet between 1.1 and 1.3 ppm. rsc.org Finally, the terminal methyl (CH₃) group protons are the most shielded, appearing as a triplet at approximately 0.88 ppm, which is a characteristic chemical shift for a terminal methyl group in a long alkyl chain.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-CH~0.88Triplet (t)3H
-(CH ₂)₉-~1.1 - 1.3Multiplet (m)18H
-CH ₂CH₂COCl~1.63Pentet (p)2H
-CH ₂COCl~2.80Triplet (t)2H

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The most prominent and deshielded signal in the spectrum of this compound is that of the carbonyl carbon (C=O). Due to the strong electron-withdrawing effect of both the oxygen and chlorine atoms, this carbon resonates significantly downfield, typically in the range of 170-175 ppm. vulcanchem.comfiveable.me The carbon atom alpha to the carbonyl group (C-2) appears around 40-55 ppm. oregonstate.edu The carbons of the long methylene chain produce a cluster of signals between approximately 20 and 35 ppm. oregonstate.edulibretexts.org The terminal methyl carbon (C-13) is the most upfield signal, appearing around 14 ppm. nih.gov

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C -1 (C=O)~170 - 175
C -2~40 - 55
C -3 to C -12~20 - 35
C -13 (-CH₃)~14

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Near-Infrared (NIR) spectroscopy, are fundamental for identifying functional groups within a molecule by measuring the absorption of electromagnetic radiation corresponding to molecular vibrations.

In the IR spectrum of this compound, the most diagnostic absorption is a very strong and sharp band corresponding to the carbonyl (C=O) stretch. For acyl chlorides, this band appears at a characteristically high frequency, typically around 1800 cm⁻¹. ucalgary.calibretexts.orgvulcanchem.com This high frequency, compared to ketones or esters, is due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond. Additional characteristic peaks include the C-H stretching vibrations of the alkyl chain, which appear just below 3000 cm⁻¹.

Near-Infrared (NIR) spectroscopy, which measures the overtones and combination bands of fundamental vibrations, can also be used. nih.gov While NIR spectra often feature broader, overlapping bands compared to IR spectra, they can provide information on the aliphatic C-H groups. nih.gov For long-chain fatty acid derivatives, characteristic NIR bands include the first overtone of C-H stretching vibrations around 5700-5800 cm⁻¹ and combination bands of C-H vibrations around 4600 cm⁻¹. frontiersin.orgresearchgate.net

Interactive Table 3: Key IR and NIR Vibrational Frequencies for this compound

Spectroscopy Type Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
IRC=O Stretch (Acyl Chloride)~1800Strong, Sharp
IRC-H Stretch (Alkyl)~2850 - 2960Strong
NIR1st Overtone C-H Stretch~5700 - 5800Medium
NIRCombination C-H Bands~4600Medium

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (C₁₃H₂₅ClO), the molecular ion peak [M]⁺ is expected at m/z 232. However, a key feature will be the presence of an [M+2]⁺ peak at m/z 234. chemguide.co.uk This pair of peaks, with a characteristic intensity ratio of approximately 3:1, is indicative of the presence of a single chlorine atom, due to the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). chemguide.co.ukuniroma2.it Common fragmentation pathways for long-chain acyl chlorides include the loss of the chlorine atom to form a stable acylium ion [R-C=O]⁺. For this compound, this would result in a significant peak at m/z 197. Further fragmentation of the alkyl chain can occur, often leading to a series of peaks separated by 14 mass units (-CH₂-). msu.edulibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. iapchem.org This precision allows for the determination of the exact elemental composition of a molecule. For this compound, HRMS would be able to distinguish its molecular formula, C₁₃H₂₅ClO (calculated exact mass: 232.1594 g/mol ), from other potential isobaric compounds with the same nominal mass. nih.govacs.org This capability is crucial for confirming the identity of a synthesized compound and for analyzing unknown samples with high confidence. nih.gov

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to further probe the structure of ions. iapchem.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process generates a characteristic fragmentation spectrum for the selected ion.

MS/MS is particularly valuable for differentiating between structural isomers, which have the same molecular formula and thus the same molecular weight. mdpi.comqut.edu.au For example, this compound could be differentiated from its isomers, such as 2-chlorotridecanal or a cyclic ether with the same formula, by analyzing their unique fragmentation patterns. The acylium ion at m/z 197 would be a characteristic fragment for this compound but would likely be absent or of low abundance in the MS/MS spectra of its isomers. By comparing the fragmentation spectra, specific bond cleavages and rearrangements can be identified, allowing for the unambiguous structural assignment of each isomer. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying electronic transitions within molecules like this compound. The absorption of UV or visible light excites outer electrons from their ground state to a higher energy state. shu.ac.uk For organic molecules, these absorptions are typically associated with specific functional groups, known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk

In acyl chlorides, including this compound, the carbonyl group (C=O) acts as the primary chromophore. Two characteristic electronic transitions are observed for the carbonyl group:

π → π* Transition: This transition involves the excitation of an electron from the π bonding orbital of the carbonyl group to the π* antibonding orbital. It is a high-energy transition and typically occurs at wavelengths below 200 nm. ucalgary.cadavuniversity.org

n → π* Transition: This transition involves the promotion of a non-bonding electron (from a lone pair on the oxygen atom) to the π* antibonding orbital of the carbonyl group. ucalgary.cayoutube.com This is a lower-energy transition compared to the π → π* transition and is observed at longer wavelengths, generally around 235 nm for acyl chlorides. ucalgary.ca The intensity of the n → π* absorption band is typically much lower than that of the π → π* band. davuniversity.org

Table 1: Typical Electronic Transitions for Acyl Chlorides in UV-Vis Spectroscopy

Transition TypeDescriptionApproximate Wavelength (λmax)
π → πExcitation of a π electron from the C=O bonding orbital to the π antibonding orbital. ucalgary.ca< 200 nm ucalgary.ca
n → πExcitation of a non-bonding electron from an oxygen lone pair to the C=O π antibonding orbital. ucalgary.ca~235 nm ucalgary.ca

It is important to note that the long alkyl chain in this compound does not significantly influence the electronic transitions of the carbonyl chromophore, as it lacks π electrons or lone pairs that could engage in conjugation.

Raman Spectroscopy in Complementary Molecular Characterization

Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a "molecular fingerprint." ub.ac.idspectroscopyonline.com It is based on the inelastic scattering of monochromatic light, where the frequency of the scattered photons is shifted relative to the incident photons. nih.gov This frequency shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly useful for characterizing the chemical composition and molecular structure of compounds like this compound. spectroscopyonline.com

For acyl chlorides, the C=O stretching vibration is a prominent feature in the Raman spectrum, typically appearing near 1800 cm⁻¹. s-a-s.org The long aliphatic chain of this compound will also give rise to characteristic Raman bands, including:

C-H stretching modes (around 2840-2980 cm⁻¹) nsf.gov

CH₂ bending (scissoring) modes (around 1440 cm⁻¹) nsf.gov

CH₂ twisting modes (around 1295 cm⁻¹) nsf.gov

C-C stretching modes (in the 1050-1130 cm⁻¹ region) s-a-s.orgnsf.gov

The Raman spectrum provides complementary information to infrared (IR) spectroscopy. While both are vibrational techniques, the selection rules differ. For instance, symmetric vibrations often produce strong Raman signals but may be weak or absent in the IR spectrum. The C-Cl stretching vibration in this compound is also expected to be Raman active.

The study of long-chain N-acylglycine oligomers, which are derivatives of long-chain fatty acids, has shown that the length of the acyl chain can influence the Raman spectral patterns, particularly in the amide I region. psu.edu While not directly this compound, this suggests that the long alkyl chain can have subtle effects on the vibrational modes of the functional group it is attached to.

Table 2: Characteristic Raman Bands for Long-Chain Acyl Chlorides

Vibrational ModeDescriptionApproximate Wavenumber (cm⁻¹)
C-H StretchingSymmetric and asymmetric stretching of C-H bonds in the alkyl chain. nsf.gov2840 - 2980
C=O StretchingStretching of the carbonyl group in the acyl chloride functionality. s-a-s.org~1800
CH₂ BendingScissoring deformation of methylene groups in the alkyl chain. nsf.gov~1440
CH₂ TwistingTwisting deformation of methylene groups in the alkyl chain. nsf.gov~1295
C-C StretchingStretching of carbon-carbon single bonds within the alkyl chain. s-a-s.orgnsf.gov1050 - 1130
C-Cl StretchingStretching of the carbon-chlorine bond.Not specified in results

Application of Chemometric Approaches in Multivariate Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data, such as spectroscopic measurements. ijpsjournal.comtandfonline.com When analyzing spectroscopic data from techniques like UV-Vis and Raman, especially for a series of related compounds or during a reaction, chemometric methods can be invaluable for data interpretation and model building. researchgate.net

Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are two of the most common multivariate calibration techniques used in the analysis of spectroscopic data. ijpsjournal.comresearchgate.net

Principal Component Analysis (PCA): PCA is a data simplification tool that reduces the dimensionality of a large dataset by transforming it into a smaller set of uncorrelated variables called principal components (PCs). researchgate.net These PCs represent the maximum variability within the original data. researchgate.net In the context of spectroscopy, PCA can be used to classify samples based on their spectral differences, identify outliers, and understand the major sources of variation in the data. For example, PCA could be used to differentiate between this compound and its derivatives based on their Raman or UV-Vis spectra. researchgate.net

Partial Least Squares (PLS) Regression: PLS is a regression technique that relates a set of independent variables (e.g., the spectroscopic data at different wavenumbers or wavelengths) to a set of dependent variables (e.g., the concentration of a substance). acs.org PLS is particularly effective for handling large amounts of collinear data, which is common in spectroscopy. ijpsjournal.com This method could be applied to create a quantitative model to predict the concentration of this compound in a mixture based on its spectroscopic signature. Studies have successfully used PLS models with infrared spectra to quantify the composition of oil blends, demonstrating the power of this approach for analyzing fatty acid-derived compounds. tandfonline.comufba.br

The application of chemometrics to spectroscopic data for this compound and its derivatives would allow for more robust qualitative and quantitative analysis. For instance, a PLS model could be developed to monitor the progress of a reaction involving this compound by correlating spectral changes over time with the concentration of reactants and products. The selection of appropriate spectral regions and data preprocessing steps is crucial for building accurate and reliable chemometric models. researchgate.nettandfonline.com

Catalytic Applications Involving Tridecanoyl Chloride

Tridecanoyl Chloride as a Substrate or Reagent in Catalyzed Reactions

This compound and its close analogs are frequently employed as substrates in reactions that require a catalyst to proceed efficiently and selectively. These reactions typically involve the acylation of nucleophiles, a process greatly facilitated by both chemical and biological catalysts.

One of the most significant catalytic applications is in enzymatic acylation. For instance, the general process of myristoylation, which involves the attachment of a C14 fatty acyl chain, is catalyzed by the enzyme N-myristoyltransferase (NMT). This enzyme covalently attaches the myristoyl group to the N-terminal glycine (B1666218) of a wide array of eukaryotic and viral proteins, a modification crucial for protein localization and function. this compound can be used to synthesize the necessary myristoyl derivatives for studying these biological systems.

In organic synthesis, this compound is used to acylate alcohols and amines to form esters and amides, respectively. These reactions are often catalyzed by a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst by neutralizing the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion. savemyexams.com The synthesis of monosaccharide monomyristates, for example, involves the reaction of myristoyl chloride (a C14 analog) with fructose, glucose, or galactose. evitachem.com These reactions can yield biologically active sugar esters. evitachem.com

Derivatives of this compound are also used in more complex syntheses. For example, the reactivity of 13-bromo-tridecanoyl chloride is harnessed to introduce lipophilic chains into molecules like β-lactam derivatives, which can be a step in the synthesis of novel antibiotics. vulcanchem.com

Acyl ChlorideCatalyst/EnzymeReaction TypeSubstrateProductReference
Myristoyl Chloride (analog)N-Myristoyltransferase (NMT)Enzymatic N-acylation (Myristoylation)Proteins (with N-terminal glycine)N-Myristoylated proteins
Myristoyl Chloride (analog)Pyridine (or other base)EsterificationMonosaccharides (e.g., glucose, fructose)Monosaccharide monomyristate esters evitachem.com
Palmitoyl Chloride (analog)Not specified (typically base-catalyzed)AmidationPrimary amines (e.g., propylamine)N-propylpalmitoylamide ajol.info
13-bromo-tridecanoyl chlorideNot specifiedAcylationβ-lactam derivativesLipophilic β-lactam derivatives vulcanchem.com

Synthesis of Catalytic Species and Ligands Utilizing this compound Derivatives

While this compound itself is not a catalyst, it serves as a precursor for synthesizing molecules that can act as ligands for metal catalysts or as components of catalytic systems. The introduction of the long tridecanoyl chain can modify the properties of a ligand, such as its solubility in non-polar solvents or its steric profile, which in turn influences the activity and selectivity of the catalyst it coordinates to.

Long-chain fatty acid amides, readily synthesized from the reaction of this compound with primary or secondary amines, can function as ligands. ajol.infoebsco.com The nitrogen and oxygen atoms of the amide group can coordinate to a metal center, while the long alkyl chain provides solubility in organic media. Similarly, thio-based surfactants have been synthesized using tetradecanoyl chloride (myristoyl chloride). evitachem.com For example, 1-(3-Chlorophenyl)-3-tetradecanoylthiourea, synthesized from tetradecanoyl chloride, potassium thiocyanate, and 3-chloroaniline, is a thio-based compound capable of complexing with metals like copper and mercury. evitachem.com Such metal-complexing abilities are the basis of ligand behavior in catalysis.

The modification of known ligand scaffolds is another potential application. Chiral ligands derived from amino acids or carbohydrates are widely used in asymmetric catalysis. mdpi.com Attaching a tridecanoyl group to such a ligand via an amide or ester linkage could create a new ligand with altered physical properties, potentially enhancing catalyst performance in specific solvent systems or enabling catalyst recovery through phase separation.

PrecursorReagent(s)Derivative SynthesizedPotential Catalytic ApplicationReference
Tetradecanoyl ChloridePotassium thiocyanate, 3-chloroaniline1-(3-Chlorophenyl)-3-tetradecanoylthioureaLigand for metal extraction/complexation evitachem.com
Palmitoyl ChlorideCyclohexylamineN-CyclohexylpalmitoylamideAmide-based ligand for metal catalysts ajol.info
This compoundAmines, AlcoholsTridecanoyl amides and estersPrecursors for functionalized ligands ebsco.com

Investigation of Catalytic Mechanisms Influenced by Acyl Chlorides

The involvement of acyl chlorides like this compound in a reaction provides clear mechanistic implications due to the functional group's inherent reactivity. The primary mechanism through which acyl chlorides react is nucleophilic acyl substitution. wikipedia.org

In a typical catalyzed reaction, the mechanism involves several key steps:

Nucleophilic Attack : A nucleophile, which can be the substrate or a nucleophilic residue from a catalyst (like a serine or cysteine in an enzyme), attacks the highly electrophilic carbonyl carbon of the this compound. savemyexams.com

Formation of a Tetrahedral Intermediate : This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, unstable tetrahedral intermediate. wikipedia.org

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group. savemyexams.com This step regenerates the catalyst and releases the acylated product.

In enzyme catalysis, the mechanism is more complex but follows similar principles. The enzyme's active site binds the tridecanoyl group, often within a hydrophobic pocket, which helps to correctly orient the substrate for the reaction. This binding of the non-reacting alkyl chain contributes significantly to the stabilization of the transition state, a key feature of enzyme catalysis. The catalytic residues of the enzyme then carry out the nucleophilic attack. For instance, in covalent catalysis, the enzyme forms a temporary covalent bond with the tridecanoyl group, creating an acyl-enzyme intermediate, which then reacts with the second substrate to yield the final product.

Environmental Fate and Ecotoxicological Implications of Tridecanoyl Chloride

Environmental Degradation Pathways and Persistence in Different Media

The environmental persistence of tridecanoyl chloride is exceptionally low, especially in aqueous environments, due to its high reactivity. As an acyl chloride, its primary and most rapid degradation pathway is hydrolysis.

Hydrolysis: In the presence of water or moisture, this compound undergoes a vigorous hydrolysis reaction. This reaction cleaves the acyl chloride bond, yielding tridecanoic acid and hydrochloric acid (HCl) as the main products fishersci.comresearchgate.net. The kinetics of acyl chloride hydrolysis are typically pseudo-first-order, with the mechanism potentially varying between a unimolecular nucleophilic substitution (SN1) and a bimolecular (SN2) pathway depending on the specific conditions researchgate.netlibretexts.orgrsc.org. Due to this rapid conversion, the parent compound, this compound, is not expected to persist in soil or aquatic systems.

Persistence of Degradation Products: The environmental fate subsequently depends on the persistence of its hydrolysis products.

Hydrochloric Acid (HCl): This strong acid will quickly dissociate in water, leading to a localized decrease in pH. Its persistence is transient as it is neutralized by the natural alkalinity of environmental systems.

Tridecanoic Acid: This C13 straight-chain saturated fatty acid is the more persistent degradation product hmdb.canih.gov. It is a naturally occurring substance and is known to be a product of the anaerobic biodegradation of larger hydrocarbons like n-hexadecane ncats.io. As a fatty acid, it is susceptible to microbial degradation through pathways such as β-oxidation frontiersin.orgresearchgate.netnews-medical.netmdpi.com. Studies have also shown that tridecanoic acid can inhibit the formation of certain bacterial biofilms, indicating it has biological activity and interacts with microorganisms koreascience.krnih.govnih.gov. Therefore, while more stable than the parent chloride, tridecanoic acid is expected to be biodegraded in the environment and is not considered highly persistent.

Atmospheric Fate: Data specific to the atmospheric degradation of this compound is limited. However, if released into the atmosphere, it would likely react rapidly with atmospheric moisture, leading to hydrolysis and the formation of tridecanoic acid and HCl aerosols.

Table 1: Physicochemical Properties Relevant to Environmental Fate

PropertyThis compoundTridecanoic Acid
Molecular FormulaC13H25ClO nih.govC13H26O2 nih.gov
Molecular Weight232.79 g/mol nih.gov214.34 g/mol nih.gov
Water SolubilityReacts violently fishersci.comPractically insoluble hmdb.ca
LogP (Calculated)5.7 nih.gov4.7 nih.gov

Potential for Formation of Disinfection By-Products (DBPs) and Associated Risks

Disinfection by-products (DBPs) are chemical compounds formed when disinfectants, most commonly chlorine, react with natural organic matter (NOM) present in water youtube.comnih.govyoutube.com. While this compound itself is not a typical DBP, its degradation product, tridecanoic acid, can act as a precursor.

The process would occur as follows:

A release of this compound into a water body leads to rapid hydrolysis, forming tridecanoic acid.

This tridecanoic acid increases the concentration of total organic carbon (TOC), a key factor in DBP formation youtube.com.

If this water is then treated with a disinfectant such as chlorine, the tridecanoic acid can act as a DBP precursor, reacting with the chlorine to form various halogenated organic compounds iwaponline.comresearchgate.net.

The primary classes of DBPs of concern are trihalomethanes (THMs) and haloacetic acids (HAAs) youtube.com. Fatty acids, as part of the complex mixture of NOM, can contribute to the formation of these regulated DBPs. The specific types and quantities of DBPs that might form from tridecanoic acid have not been extensively studied, but any significant introduction of this organic acid into a water source intended for disinfection poses a potential risk for increased DBP formation.

Ecotoxicity Studies on Aquatic Organisms and Ecosystems

Acute Toxicity from Hydrolysis: The most immediate and severe ecotoxicological risk following a release of this compound into an aquatic environment would be acute toxicity due to the formation of hydrochloric acid. The rapid, exothermic reaction with water would cause a significant and sudden drop in the local pH. This acute acidification of the water would be highly toxic, potentially lethal, to most aquatic organisms in the immediate vicinity by causing acid burns, gill damage, and severe physiological distress.

Toxicity of Tridecanoic Acid: The second hydrolysis product, tridecanoic acid, is a naturally occurring long-chain fatty acid ncats.io. While it is generally considered to have low toxicity, some studies refer to it as a potentially toxic compound without providing specific aquatic toxicity data hmdb.ca. Saturated fatty acids can exhibit antimicrobial properties, which could impact microbial communities in an ecosystem nih.gov. However, the primary acute risk remains the drastic pH change from HCl formation.

Assessment of Bioaccumulation and Biotransformation in Environmental Systems

The potential for bioaccumulation and the pathways of biotransformation are assessed based on the compound's hydrolysis products rather than the parent molecule.

Bioaccumulation Potential: The parent compound, this compound, will not persist in the environment long enough to bioaccumulate. Its degradation product, tridecanoic acid, is a very hydrophobic, long-chain fatty acid hmdb.ca. Its calculated octanol-water partition coefficient (LogP) is approximately 4.7, indicating a high potential for bioaccumulation in the fatty tissues of organisms nih.gov. Substances with a LogP value greater than 3 are generally considered to have the potential to bioaccumulate.

Biotransformation: Despite the high LogP value, the risk of significant biomagnification of tridecanoic acid is mitigated by its susceptibility to biotransformation. As a fatty acid, it is readily metabolized by many organisms. Microorganisms in soil and water can degrade long-chain fatty acids frontiersin.orgmdpi.com. In higher organisms, tridecanoic acid can be broken down for energy via the β-oxidation metabolic pathway news-medical.net. This metabolic processing reduces the compound's persistence within an organism, thereby limiting its potential to bioaccumulate to high levels or biomagnify through the food chain.

Remediation Strategies for Environmental Contamination

Remediation strategies for this compound contamination must address both the reactive parent compound and its acidic hydrolysis products.

Initial Spill Response: In the event of a spill, it is critical to prevent contact with water or moisture to avoid a violent reaction and the release of hydrogen chloride gas fishersci.comnj.gov. The immediate response should involve:

Containment: Creating a dike around the spill using an inert, dry absorbent material like dry sand, vermiculite, or clay-based cat litter to prevent it from spreading acs.orgprinceton.edu.

Absorption: Applying the dry absorbent material over the spill, working from the outside in to minimize splashing acs.org.

Collection: Scooping the contaminated material into sealed, corrosion-resistant containers for disposal as hazardous waste nj.govprinceton.edu.

Neutralization: After initial absorption, the residual contamination will be acidic due to reactions with ambient moisture. Careful neutralization is required. This can be accomplished by slowly applying a weak base, such as sodium bicarbonate or soda ash, to the affected area acs.orgryzechemie.com. The pH of the contaminated medium should be monitored with pH paper to ensure neutralization to a range of 6-8 before final cleanup ubc.catnstate.edu.

Remediation of Soil and Water: For larger-scale contamination of soil or water, remediation efforts will target the hydrolysis product, tridecanoic acid.

Bioremediation: This is a key strategy for the fatty acid component. It leverages the ability of naturally occurring microorganisms to degrade organic compounds emanresearch.orgmdpi.com. The process can be enhanced through:

Biostimulation: Adding nutrients like nitrogen and phosphorus to the contaminated site to encourage the growth and activity of indigenous microbes that can break down the fatty acid mdpi.com.

Bioaugmentation: Introducing specialized strains of microorganisms known to be effective at degrading long-chain fatty acids mdpi.com.

Pump-and-Treat: For contaminated groundwater, a pump-and-treat system can be employed, where water is extracted and treated above ground through methods like biological reactors or activated carbon adsorption before being discharged spillhero.com.

Laboratory Safety Protocols and Risk Management for Tridecanoyl Chloride Handling

Comprehensive Hazard Identification and Risk Assessment in Research Laboratories

Handling tridecanoyl chloride in a research laboratory necessitates a thorough understanding of its potential hazards. As an acyl chloride, it is classified as a corrosive material that can cause severe skin burns and eye damage. tcichemicals.comfishersci.com The primary hazards are associated with its high reactivity, particularly with water and other nucleophilic substances. fishersci.comrlqhg.com

A comprehensive risk assessment is a critical prerequisite for any procedure involving this compound. This process involves identifying the hazards associated with the chemical itself, evaluating the risks of exposure during specific laboratory procedures, and implementing control measures to minimize those risks. nus.edu.sgcdc.gov Key hazards include the release of corrosive hydrogen chloride gas upon contact with moisture, its potential for causing severe burns, and respiratory irritation. fishersci.comfishersci.com The risk assessment must consider the quantities being used, the specific manipulations being performed (e.g., transferring, heating), and the potential for accidental release. nus.edu.sgannali-igiene.it

Table 1: Hazard Identification for this compound

Hazard Category Description GHS Pictogram
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact. tcichemicals.comfishersci.com Corrosion
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye damage. tcichemicals.comfishersci.com Corrosion
Reactivity Reacts violently with water, alcohols, amines, and strong bases, liberating toxic and corrosive hydrogen chloride gas. fishersci.comrlqhg.comfishersci.com Not Applicable
Inhalation Toxicity Vapors and mists are irritating to the respiratory tract. fishersci.comrlqhg.com Inhalation can cause burns to the respiratory system. fishersci.com Not Applicable

| Corrosive to Metals | May be corrosive to certain metals. tcichemicals.com | Corrosion |

Best Practices for Safe Handling and Storage of Acyl Chlorides

Due to their reactive and corrosive nature, this compound and other acyl chlorides demand strict adherence to safe handling and storage protocols to prevent accidents and exposure. rlqhg.comwcu.edu

Safe handling practices begin with minimizing exposure. All work should be conducted in a well-ventilated area, specifically within a certified chemical fume hood. fishersci.comfishersci.com Avoid all direct contact with the skin, eyes, and clothing. caymanchem.comchemicalbook.com Do not breathe in vapors or mists. fishersci.com Hands should be washed thoroughly with soap and water after handling the compound, even if gloves were worn. wcu.edulgcstandards.com The compound is sensitive to moisture and will react with humidity in the air; therefore, it should be handled under inert atmosphere conditions when possible, and containers must be kept tightly sealed when not in use. wcu.edureddit.com

Proper storage is crucial to maintain the chemical's integrity and ensure safety. This compound should be stored in a cool, dry, and well-ventilated area designated for corrosive materials. wcu.educhemicalbook.com It must be kept away from heat, sparks, and open flames. wcu.educhemos.de The storage area should be secure and accessible only to authorized personnel. Opened containers must be carefully resealed to prevent leakage and reaction with atmospheric moisture. wcu.edu

Table 2: Incompatible Materials and Storage Conditions

Condition/Material Reason for Incompatibility/Storage Guideline
Water/Moisture Reacts violently to produce corrosive hydrogen chloride gas. fishersci.comfishersci.com Store in a dry, moisture-proof environment. chemicalbook.com
Strong Bases Reacts vigorously. fishersci.comfishersci.com
Alcohols & Amines Reacts exothermically to form esters and amides, respectively. fishersci.comrlqhg.com
Oxidizing Agents Can lead to vigorous or violent reactions. fishersci.comchemicalbook.com

| Heat/Ignition Sources | Although not highly flammable, heating can cause decomposition, releasing toxic fumes like phosgene (B1210022) and hydrogen chloride. fishersci.comwcu.educhemicalbook.com |

Implementation of Engineering Controls and Ventilation Systems

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals like this compound. The most critical engineering control for handling this compound is a properly functioning and certified chemical fume hood. fishersci.comfishersci.com All transfers, manipulations, and reactions involving this compound must be performed inside a fume hood to contain corrosive vapors and any hydrogen chloride gas that may be generated. fishersci.comwcu.edu

In addition to fume hoods, the laboratory must be equipped with easily accessible safety showers and eyewash stations. tcichemicals.comfishersci.comfishersci.com These are essential for immediate decontamination in the event of accidental skin or eye contact. The ventilation system of the laboratory should ensure a sufficient rate of air exchange to prevent the accumulation of hazardous vapors in the general lab environment.

Selection and Proper Use of Personal Protective Equipment (PPE)

When engineering controls cannot eliminate all risks of exposure, Personal Protective Equipment (PPE) is mandatory. bernardoecenarro.com The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.

| Respiratory | Generally not required if work is conducted in a fume hood. If a fume hood is not available or fails, a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases is necessary. fishersci.comchemicalbook.com | Must adhere to OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. fishersci.comfishersci.com |

Emergency Response Procedures for Accidental Spills and Exposures

A clear and practiced emergency response plan is essential for mitigating the consequences of spills or personnel exposure. princeton.edu All laboratory personnel must be familiar with these procedures before working with this compound.

In the event of exposure, immediate action is critical. For skin contact, contaminated clothing must be removed immediately, and the affected area flushed with copious amounts of water for at least 15 minutes. fishersci.com For eye contact, the eye must be irrigated immediately and continuously with an eyewash station for at least 15 minutes, holding the eyelids open. fishersci.com In all cases of exposure, immediate medical attention must be sought. tcichemicals.comfishersci.com If inhaled, the victim should be moved to fresh air immediately. tcichemicals.com

For a chemical spill, the first step is to alert all personnel in the immediate area and evacuate if necessary. princeton.educornell.edu If the spill is small and the individual is trained and equipped to handle it, they may proceed with cleanup. Do not use water or allow the spill to come into contact with water. fishersci.comchemicalbook.com The spill should be contained and absorbed using an inert, dry material such as dry sand, earth, or a commercial sorbent. tcichemicals.comchemicalbook.com The collected material must be placed into a suitable, labeled container for hazardous waste disposal. wcu.eduprinceton.edu For large spills, or if there is any uncertainty, the area should be evacuated and the institution's emergency response team should be contacted.

Table 4: Summary of Emergency Response Actions

Incident Immediate Action Follow-Up
Skin Contact Remove contaminated clothing. Flush affected area with water for at least 15 minutes. fishersci.com Seek immediate medical attention. tcichemicals.com
Eye Contact Immediately flush eyes with water for at least 15 minutes using an eyewash station. fishersci.com Seek immediate medical attention. tcichemicals.com
Inhalation Move person to fresh air. tcichemicals.comfishersci.com Seek immediate medical attention. tcichemicals.com
Ingestion Rinse mouth with water. Do NOT induce vomiting. tcichemicals.comfishersci.com Seek immediate medical attention. tcichemicals.com
Small Spill Alert others. Wear appropriate PPE. Contain spill and cover with dry, inert absorbent material (e.g., sand). chemicalbook.comprinceton.edu Collect residue in a sealed container for hazardous waste disposal. Decontaminate the area. princeton.edu

| Large Spill | Evacuate the area. Alert supervisor and institutional emergency services. | Prevent entry to the area until cleared by professionals. cornell.edu |

Environmentally Responsible Waste Management and Disposal Protocols

This compound and materials contaminated with it must be managed as hazardous waste. fishersci.comwcu.edu Under no circumstances should this chemical be disposed of down the drain or mixed with general waste. tcichemicals.com

All waste, including leftover chemical and contaminated absorbents from spills, should be collected in designated, properly labeled, and sealed containers. wcu.edu Waste containers should be stored in a safe, designated area, away from incompatible materials, while awaiting pickup by a licensed hazardous waste disposal contractor. wcu.edu Chemical waste generators must follow all applicable local, state, and federal regulations for hazardous waste disposal to ensure complete and accurate classification and management. tcichemicals.comfishersci.comfishersci.com Treatment methods may include controlled incineration in a chemical incinerator equipped with an afterburner and scrubber system to handle the corrosive byproducts. tcichemicals.com

Adherence to Regulatory Guidelines and Safety Data Sheet (SDS) Compliance in Research

Compliance with regulatory guidelines is a legal and ethical requirement for all research laboratories. In the United States, OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that laboratories maintain a Safety Data Sheet (SDS) for every hazardous chemical they possess, and that this information is readily accessible to all employees. fishersci.comfishersci.com

The SDS for this compound is the primary source of detailed safety information and must be reviewed by any individual before they begin work with the compound. caymanchem.com It provides comprehensive data on hazards, handling, storage, PPE, first aid, and disposal. fishersci.com Researchers must strictly adhere to the protocols and precautions outlined in the SDS and their institution's Chemical Hygiene Plan. Regular safety training and documentation are essential to ensure ongoing compliance and a safe laboratory environment.

Table of Mentioned Chemical Compounds

Compound Name Synonym(s)
This compound Not specified in text
Hydrogen chloride HCl
Tetradecanoyl chloride Myristoyl chloride
Phosgene Not specified in text

Q & A

Q. What are the optimal synthetic conditions for preparing high-purity tridecanoyl chloride, and how can reaction efficiency be validated?

this compound is synthesized via the reaction of tridecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux. Key parameters include maintaining anhydrous conditions, controlling the molar ratio of reagents (e.g., 1:1.2 for acid:SOCl₂), and ensuring complete removal of byproducts (SO₂, HCl) through distillation . Validation involves characterizing the product via FT-IR (peak at ~1800 cm⁻¹ for C=O stretching in acyl chloride) and ¹H NMR (absence of carboxylic acid proton at δ 10–12 ppm). Purity can be assessed using gas chromatography (GC) with flame ionization detection .

Q. How does this compound’s reactivity compare to shorter-chain acyl chlorides (e.g., dodecanoyl chloride) in nucleophilic substitution reactions?

this compound’s long aliphatic chain reduces its solubility in polar solvents, necessitating the use of aprotic solvents like dichloromethane or tetrahydrofuran. Compared to dodecanoyl chloride, its slower reactivity in nucleophilic substitutions (e.g., esterification with alcohols) is attributed to steric hindrance from the extended alkyl chain. Kinetic studies using Hammett plots or activation energy calculations can quantify these differences .

Q. What standardized protocols exist for safe handling and storage of this compound in laboratory settings?

Due to its moisture sensitivity and corrosiveness, this compound must be stored under inert gas (argon/nitrogen) in sealed, dark glass containers. Handling requires glove boxes or fume hoods, with personal protective equipment (acid-resistant gloves, goggles). Neutralization of spills can be achieved with sodium bicarbonate or sand .

Advanced Research Questions

Q. What experimental strategies can elucidate the molecular mechanisms of this compound’s acylation reactions with biomolecules (e.g., proteins or enzymes)?

To study acylation, researchers can use mass spectrometry (LC-MS/MS) to identify covalent adducts formed between this compound and lysine residues in proteins. Competitive inhibition assays with nucleophile scavengers (e.g., hydroxylamine) or isothermal titration calorimetry (ITC) can quantify binding affinities and thermodynamic parameters .

Q. How can researchers resolve contradictions in reported reactivity data between this compound and aromatic amines?

Discrepancies in reaction rates may arise from solvent polarity or amine basicity. A systematic approach involves:

  • Conducting kinetic studies under controlled conditions (temperature, solvent dielectric constant).
  • Using Hammett σ constants to correlate substituent effects on aromatic amines with reaction rates.
  • Comparing results with computational models (e.g., DFT calculations for transition-state analysis) .

Q. What methodologies are effective for analyzing trace impurities in this compound, and how do these impurities impact downstream applications?

Trace hydrolyzed tridecanoic acid or residual SOCl₂ can be quantified via GC-MS or ion chromatography . Impurities >0.5% may compromise acylation reactions by consuming nucleophiles. Purification methods include fractional distillation (bp ~150–160°C at reduced pressure) or column chromatography with silica gel .

Q. How does the chain length of this compound influence its self-assembly behavior in lipid bilayer studies compared to C12 or C14 analogs?

The C13 chain introduces asymmetric packing in lipid bilayers, which can be studied using small-angle X-ray scattering (SAXS) or differential scanning calorimetry (DSC) . Longer chains (e.g., C14) increase hydrophobic interactions, while shorter chains (C12) enhance membrane fluidity. This compound derivatives may exhibit unique phase transition temperatures critical for drug delivery systems .

Methodological Considerations

  • Data Interpretation : When comparing reactivity across acyl chlorides, normalize data by molar concentration and solvent polarity.
  • Contradiction Analysis : Use Bland-Altman plots or meta-regression to statistically evaluate inter-study variability .
  • Safety Protocols : Document waste disposal methods in compliance with EPA guidelines for chlorinated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.